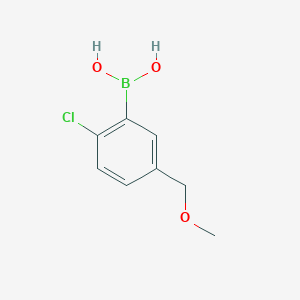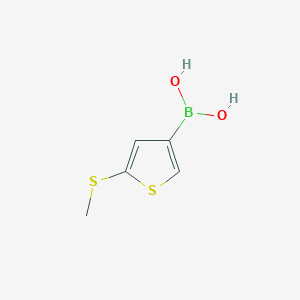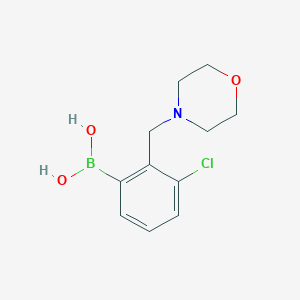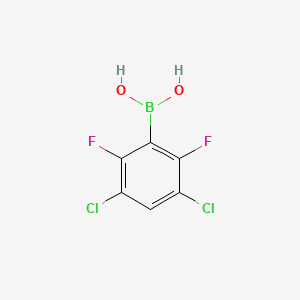![molecular formula C7H6BBrO4 B3241209 5-Bromobenzo[1,3]dioxole-4-boronic acid CAS No. 1451392-88-3](/img/structure/B3241209.png)
5-Bromobenzo[1,3]dioxole-4-boronic acid
概要
説明
作用機序
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This allows them to modulate the activity of their target proteins.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially be involved in synthetic pathways in chemical biology.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
The ability of boronic acids to modulate protein activity suggests that this compound could potentially alter cellular processes depending on its specific targets .
Action Environment
The action of 5-Bromobenzo[1,3]dioxole-4-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the compound’s stability and efficacy could potentially be affected by temperature, as it is recommended to be stored at 2-8°C .
生化学分析
Biochemical Properties
5-Bromobenzo[1,3]dioxole-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, the boronic acid group can inhibit proteasome activity by binding to the catalytic threonine residue, thereby affecting protein degradation and turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation-reduction reactions. This compound can affect the levels of various metabolites by modulating enzyme activity and altering metabolic flux. The boronic acid group can also participate in the formation of boronate esters, which are intermediates in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. The transport of this compound can be mediated by membrane-bound transporters that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
5-Bromobenzo[1,3]dioxole-4-boronic acid can be synthesized through the borylation of aryl bromides. The reaction typically involves the use of bis-boronic acid (BBA) under mild conditions, converting aryl bromides directly to arylboronic acids without deprotection steps . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated systems could enhance production efficiency.
化学反応の分析
Types of Reactions
5-Bromobenzo[1,3]dioxole-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by palladium .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene or ethanol under mild conditions .
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
5-Bromobenzo[1,3]dioxole-4-boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
類似化合物との比較
Similar Compounds
5-Bromobenzo[1,3]dioxole-4-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a boronic acid group.
5-Bromo-1,3-benzodioxole: Lacks the boronic acid functionality, making it less versatile in coupling reactions.
Uniqueness
5-Bromobenzo[1,3]dioxole-4-boronic acid is unique due to its boronic acid functionality, which makes it highly valuable in Suzuki-Miyaura coupling reactions. This functionality allows for the formation of carbon-carbon bonds under mild conditions, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRTVQPTCHAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241227 | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-88-3 | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















